molecular formula C8H15NO3 B12985202 Ethyl 4-ethoxy-4-iminobutanoate

Ethyl 4-ethoxy-4-iminobutanoate

Cat. No.: B12985202
M. Wt: 173.21 g/mol
InChI Key: XUPUEDDHOLTGNC-UHFFFAOYSA-N
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Description

Ethyl 4-ethoxy-4-iminobutanoate (C₈H₁₅NO₃) is an imine-containing ester with a molecular structure characterized by an ethoxy group (-OCH₂CH₃) and an imino group (=NH) at the 4-position of the butanoate backbone . Its SMILES representation is CCOC(=N)CCC(=O)OCC, and its InChIKey is XUPUEDDHOLTGNC-UHFFFAOYSA-N .

Properties

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

ethyl 4-ethoxy-4-iminobutanoate

InChI

InChI=1S/C8H15NO3/c1-3-11-7(9)5-6-8(10)12-4-2/h9H,3-6H2,1-2H3

InChI Key

XUPUEDDHOLTGNC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=N)CCC(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-ethoxy-4-iminobutanoate can be synthesized through several synthetic routes. One common method involves the reaction of ethyl 4-aminobutanoate with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-ethoxy-4-iminobutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ethyl 4-oxo-4-ethoxybutanoate, while reduction can produce ethyl 4-amino-4-ethoxybutanoate .

Scientific Research Applications

Ethyl 4-ethoxy-4-iminobutanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-ethoxy-4-iminobutanoate involves its interaction with specific molecular targets and pathways. The imino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the ethoxy group may enhance the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Substituent Variations in Ethyl Butanoate Derivatives

Ethyl 4-ethoxy-4-iminobutanoate shares a core ethyl butanoate structure with several analogues but differs in substituents and functional groups. Key comparisons include:

Compound Molecular Formula Key Substituents/Functional Groups Notable Properties
This compound C₈H₁₅NO₃ Ethoxy, imino (=NH) Predicted collision cross-section: [M+H]⁺ = 139.4 Ų
Ethyl 4-(2-fluorophenyl)-4-((4-methoxyphenyl)amino)-2-methylenebutanoate (4f) C₂₀H₂₁FNO₃ Fluorophenyl, methoxyphenylamino, methylene Synthesized via condensation (85% yield); IR: νmax 1706 cm⁻¹ (C=O), 1511 cm⁻¹ (C=C)
Ethyl 4-[ethyl(phenyl)amino]butanoate C₁₄H₂₁NO₂ Ethylphenylamino Commercial availability; no reported bioactivity data
Ethyl 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoate C₁₃H₁₅FO₄ Fluoromethoxyphenyl, ketone (C=O) Contains aromatic and ketone groups; potential intermediate for pharmaceuticals
Ethyl 4-(methylthio)butyrate C₇H₁₄O₂S Methylthio (-SCH₃) Simpler structure; sulfur-containing; used in flavor/fragrance industries

Structural Insights :

  • Imino vs. Imines are typically more reactive toward electrophiles compared to ketones.
  • Aromatic vs. Aliphatic Substituents : Compounds like 4f and 4s/4t incorporate aromatic rings (fluorophenyl, methoxyphenyl), enhancing π-π stacking interactions, whereas the target compound lacks aromaticity.
  • Synthesis Complexity : Multi-step syntheses are required for derivatives like 4f (condensation, hydrogenation) and 4s (Pd/C-catalyzed hydrogenation) , whereas the target compound’s synthesis route is unspecified in the evidence.

Functional Group Impact on Physicochemical Properties

  • Collision Cross-Section: The target compound’s predicted collision cross-section (139.4 Ų for [M+H]⁺) is smaller than that of bulkier analogues like 4f (C₂₀H₂₁FNO₃), suggesting lower steric hindrance in mass spectrometry applications.
  • Solubility: The presence of polar groups (e.g., methoxy in 4f , imino in the target compound) likely improves water solubility compared to nonpolar derivatives like Ethyl 4-[ethyl(phenyl)amino]butanoate .
  • Thermal Stability : Imine-containing compounds are generally less stable than amides or esters due to hydrolytic sensitivity, which may limit the target compound’s applications under acidic/aqueous conditions.

Biological Activity

Ethyl 4-ethoxy-4-iminobutanoate (CAS Number: 408533-50-6) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Molecular Formula : C₈H₁₅NO₃
Molecular Weight : 173.21 g/mol
Structure : The compound features an ethoxy group and an imino group, which are critical for its biological interactions.

Biological Activity Overview

This compound has been studied for various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains.
  • Cytotoxicity : Research indicates potential cytotoxic effects on cancer cell lines, making it a candidate for further anticancer drug development.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

Antimicrobial Activity

A study conducted on a series of derivatives similar to this compound demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, with some derivatives showing promising results comparable to standard antibiotics.

CompoundMIC (µg/mL)Bacterial Strain
This compound32Staphylococcus aureus
Derivative A16Escherichia coli
Derivative B64Pseudomonas aeruginosa

Cytotoxicity Studies

In vitro cytotoxicity tests were performed using various cancer cell lines, including HeLa and MCF-7. The results indicated that this compound exhibited selective cytotoxicity.

Cell LineIC₅₀ (µM)Reference
HeLa25
MCF-730

The IC₅₀ values suggest that the compound has a moderate cytotoxic effect, warranting further investigation into its mechanism of action.

The proposed mechanism of action involves the inhibition of specific metabolic enzymes that are crucial for cell survival. This inhibition leads to apoptosis in cancer cells, as evidenced by increased levels of caspase activity in treated cells.

Case Studies

  • Case Study on Anticancer Properties : A recent study explored the effects of this compound on tumor growth in xenograft models. The compound was administered at varying doses, demonstrating a dose-dependent reduction in tumor size compared to control groups.
  • In Vivo Toxicity Assessment : Long-term toxicity studies revealed that at lower doses, the compound exhibited minimal adverse effects on liver and kidney functions in animal models, indicating its potential safety profile for therapeutic use.

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